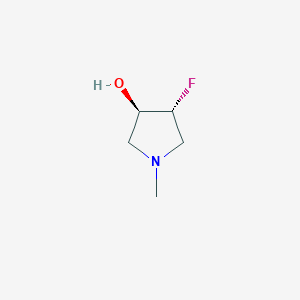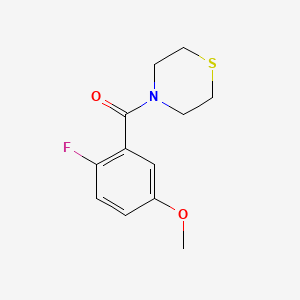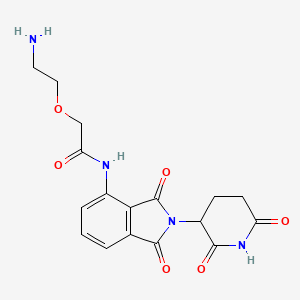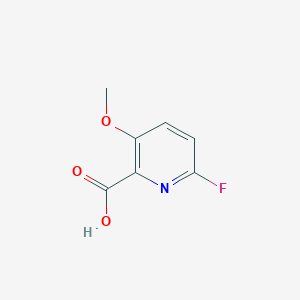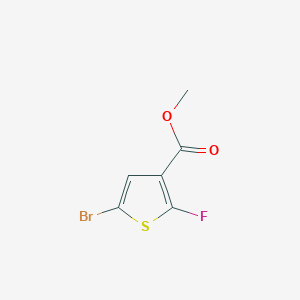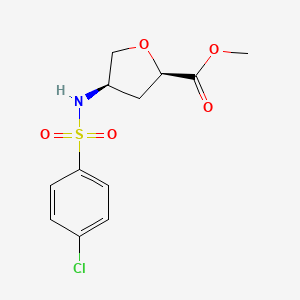
(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is a synthetic organic compound characterized by its tetrahydrofuran ring structure and a sulfonamide group attached to a chlorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and proteins or other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound may be explored for its efficacy against various bacterial strains.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular membranes or other macromolecules, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-Methyl 4-(4-bromophenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
(2R,4R)-Methyl 4-(4-methylphenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
(2R,4R)-Methyl 4-(4-nitrophenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl group and the sulfonamide moiety provides distinct chemical and biological properties that can be exploited for various applications.
Propriétés
Formule moléculaire |
C12H14ClNO5S |
|---|---|
Poids moléculaire |
319.76 g/mol |
Nom IUPAC |
methyl (2R,4R)-4-[(4-chlorophenyl)sulfonylamino]oxolane-2-carboxylate |
InChI |
InChI=1S/C12H14ClNO5S/c1-18-12(15)11-6-9(7-19-11)14-20(16,17)10-4-2-8(13)3-5-10/h2-5,9,11,14H,6-7H2,1H3/t9-,11-/m1/s1 |
Clé InChI |
YCCHEEDGDJYMQU-MWLCHTKSSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H](CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1CC(CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)

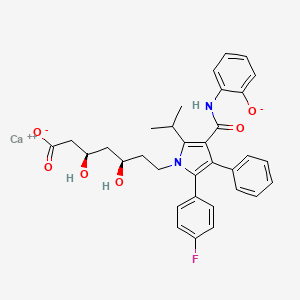
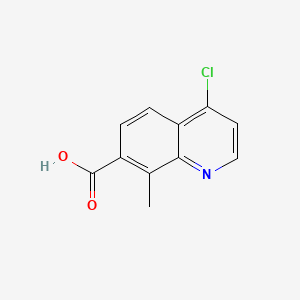
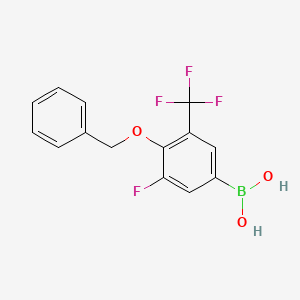
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)

